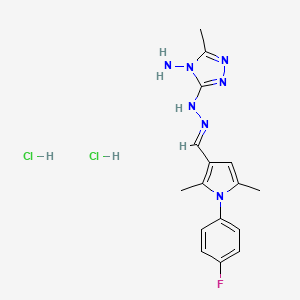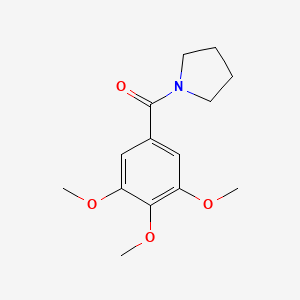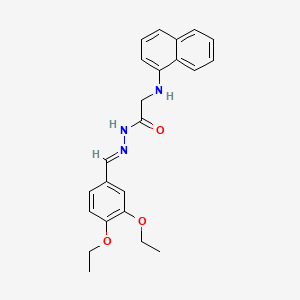![molecular formula C16H19N5O2S B5768124 ethyl 4-[(6-quinoxalinylamino)carbonothioyl]-1-piperazinecarboxylate](/img/structure/B5768124.png)
ethyl 4-[(6-quinoxalinylamino)carbonothioyl]-1-piperazinecarboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Ethyl 4-[(6-quinoxalinylamino)carbonothioyl]-1-piperazinecarboxylate, also known as EQC, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields.
作用機序
The mechanism of action of ethyl 4-[(6-quinoxalinylamino)carbonothioyl]-1-piperazinecarboxylate involves the inhibition of the thioredoxin system, which is essential for cancer cell survival and proliferation. This compound binds to the active site of thioredoxin reductase, leading to the inhibition of its activity. This results in the accumulation of reactive oxygen species and the induction of oxidative stress, which ultimately leads to cancer cell death.
Biochemical and Physiological Effects
Studies have shown that this compound has minimal toxicity towards normal cells and tissues, making it a promising candidate for cancer therapy. This compound has also been found to have anti-inflammatory and antioxidant properties, which may have potential applications in the treatment of various diseases.
実験室実験の利点と制限
One of the advantages of using ethyl 4-[(6-quinoxalinylamino)carbonothioyl]-1-piperazinecarboxylate in lab experiments is its high potency and specificity towards cancer cells. However, this compound has limited solubility in water, which may pose challenges in its formulation and administration. Additionally, more studies are needed to determine the optimal dosage and administration route of this compound.
将来の方向性
For ethyl 4-[(6-quinoxalinylamino)carbonothioyl]-1-piperazinecarboxylate research include the development of novel formulations and delivery systems for improved solubility and bioavailability. Additionally, more studies are needed to determine the optimal dosage and administration route of this compound in humans. Further research is also needed to explore the potential applications of this compound in other diseases, such as neurodegenerative disorders and cardiovascular diseases.
In conclusion, this compound is a promising chemical compound that has potential applications in cancer therapy and other diseases. Its mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments have been extensively studied. Future research should focus on the development of novel formulations and delivery systems and the exploration of its potential applications in other diseases.
合成法
The synthesis of ethyl 4-[(6-quinoxalinylamino)carbonothioyl]-1-piperazinecarboxylate involves the reaction of quinoxaline-6-carbonyl chloride with ethyl piperazine-1-carboxylate in the presence of a base such as triethylamine. The resulting product is then treated with carbon disulfide to form this compound. This synthesis method has been optimized to yield high purity and high yield of this compound.
科学的研究の応用
Ethyl 4-[(6-quinoxalinylamino)carbonothioyl]-1-piperazinecarboxylate has been extensively studied for its potential applications in cancer therapy. Studies have shown that this compound has potent antitumor activity against various cancer cell lines, including lung, breast, and colon cancer. This compound has been found to induce cell cycle arrest and apoptosis in cancer cells, leading to their death. Additionally, this compound has been shown to inhibit the growth and metastasis of tumors in animal models.
特性
IUPAC Name |
ethyl 4-(quinoxalin-6-ylcarbamothioyl)piperazine-1-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19N5O2S/c1-2-23-16(22)21-9-7-20(8-10-21)15(24)19-12-3-4-13-14(11-12)18-6-5-17-13/h3-6,11H,2,7-10H2,1H3,(H,19,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SIZJLJLBLIXQJL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)N1CCN(CC1)C(=S)NC2=CC3=NC=CN=C3C=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19N5O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-[(5-phenyl-3-isoxazolyl)carbonyl]-1,2,3,4-tetrahydroisoquinoline](/img/structure/B5768043.png)

![methyl 2-{[3-(4-chlorophenyl)acryloyl]amino}-4,5-dimethyl-3-thiophenecarboxylate](/img/structure/B5768045.png)
![3-[3-(2-fluorophenyl)-1,2,4-oxadiazol-5-yl]-N-(2-methoxyphenyl)propanamide](/img/structure/B5768067.png)


![N'-[4-(allyloxy)benzylidene]-6-chloro-2-methylimidazo[1,2-a]pyridine-3-carbohydrazide](/img/structure/B5768087.png)
![N-[2-(3,4-dihydro-2(1H)-isoquinolinyl)ethyl]-N'-(4-fluorophenyl)urea](/img/structure/B5768091.png)
![2-[(2,6-dichlorobenzyl)thio]acetamide](/img/structure/B5768095.png)
![N-(2-methoxyethyl)-7,7-dimethyl-2-(methylthio)-6,9-dihydro-7H-pyrano[3',4':4,5]thieno[3,2-d]pyrimidin-4-amine](/img/structure/B5768103.png)

![4-[5-methoxy-3-(5-methyl-2-furyl)-1-benzofuran-2-yl]-2-butanone](/img/structure/B5768119.png)
![N'-[(2-bromobenzoyl)oxy]-2-(2,4-dichlorophenyl)ethanimidamide](/img/structure/B5768122.png)